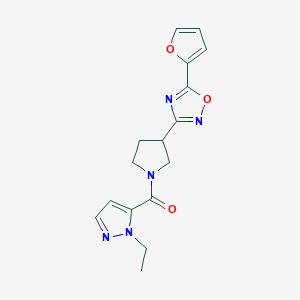

(1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethylpyrazol-3-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(24-19-14)13-4-3-9-23-13/h3-5,7,9,11H,2,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYHNXHWDESDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological properties, including its anticancer, antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a pyrazole ring, a furan moiety, and an oxadiazole group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by studies showing that similar derivatives interact with Bcl-2 proteins, leading to increased apoptotic activity in cancer cell lines such as Jurkat and A-431 .

- In Vitro Studies : In vitro testing has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values below 30 µM, comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The antibacterial potential of the compound has also been explored:

- Spectrum of Activity : Compounds similar to (1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, MIC values have been recorded at concentrations as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .

- Comparison with Standard Antibiotics : Some derivatives showed enhanced activity compared to traditional antibiotics, indicating their potential as new antibacterial agents .

Antifungal Activity

The antifungal properties of this compound are also noteworthy:

- Efficacy Against Fungal Strains : Research indicates that certain pyrazole derivatives exhibit antifungal activity against strains such as Candida albicans, with effective concentrations reported in the range of 50–100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been investigated through COX-II inhibition studies:

- Inhibition Studies : Compounds derived from pyrazole structures have shown promising COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM, indicating a strong selectivity towards COX-II over COX-I . This suggests potential applications in treating inflammatory diseases.

Summary of Biological Activities

| Biological Activity | Mechanism | Effective Concentration (IC50/MIC) |

|---|---|---|

| Anticancer | Induces apoptosis via Bcl-2 interaction | <30 µM |

| Antibacterial | Disrupts bacterial cell wall synthesis | 75 µg/mL |

| Antifungal | Inhibits fungal growth | 50–100 µg/mL |

| Anti-inflammatory | COX-II inhibition | 0.011–17.5 μM |

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily linked to its structural components. Here are some notable properties:

Antimicrobial Activity

Research has shown that pyrazole derivatives often possess significant antimicrobial properties. The incorporation of furan and oxadiazole units may enhance these effects, making the compound a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies indicate that compounds containing pyrazole and oxadiazole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a subject of interest in cancer research .

Anti-inflammatory Effects

Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

- Antimicrobial Studies : A study highlighted the synthesis of various pyrazole derivatives with furan and thiourea functionalities, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : Research on related compounds showed promising results in inhibiting the growth of cancer cells, particularly in breast and colon cancer models. The compounds were tested using MTT assays to determine their IC50 values .

- Inflammation Models : In vivo studies have been conducted using animal models to evaluate the anti-inflammatory properties of similar compounds, showing reduced edema and inflammation markers compared to control groups .

Comparison with Similar Compounds

Bioactivity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.